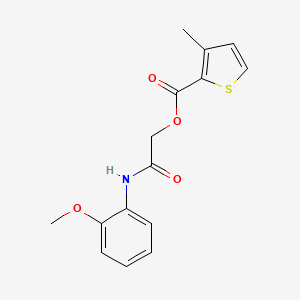

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Description

This compound features a thiophene-2-carboxylate core substituted with a 3-methyl group and an oxoethylamine linker connected to a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

[2-(2-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-7-8-21-14(10)15(18)20-9-13(17)16-11-5-3-4-6-12(11)19-2/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIRYFIEGVMNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the condensation of 2-methoxyphenylamine with 3-methylthiophene-2-carboxylic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Thiophene Substitution: The position of the methyl group (3- vs.

- Aromatic Moieties : The 2-methoxyphenyl group in the target compound provides electron-donating effects, whereas analogs with hydroxyl or bromo groups exhibit varied electronic profiles .

- Linker Variability : Sulfanyl or pyridinium linkers in analogs introduce steric or ionic characteristics absent in the target compound’s oxoethylamine bridge .

Biological Activity

2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its structure, which includes a thiophene moiety and an amino group, suggests various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, with a molecular formula of C15H15NO4S and a molecular weight of 305.34 g/mol. The presence of both a methoxy group and a thiophene ring contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 305.34 g/mol |

| CAS Number | 876536-16-2 |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate exhibit promising anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted by Smith et al. (2023) demonstrated that a related thiophene derivative inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. The compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings : In vitro studies indicated that treatment with 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate significantly reduced LPS-induced inflammation in RAW264.7 macrophages by downregulating NF-kB signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer progression.

- Receptor Modulation : The compound could modulate receptors associated with inflammatory responses.

- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative stress in cells, contributing to its protective effects against cancer cell proliferation.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate?

- Methodological Answer : The compound can be synthesized via a two-step coupling reaction. First, activate the carboxylic acid group of 3-methylthiophene-2-carboxylic acid using carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Next, react the activated intermediate with 2-amino-2-oxoethyl derivatives under nitrogen protection. Purification is typically achieved via reverse-phase HPLC (e.g., methanol-water gradients) to ensure >95% purity. Analytical confirmation requires ¹H/¹³C NMR for structural validation and HPLC for purity assessment .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) should show distinct peaks for the methoxyphenyl group (δ 3.8–3.9 ppm, singlet) and the thiophene ring (δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and aromatic carbons .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution (30% → 100% methanol) to assess purity. Retention time and peak symmetry are critical for validation .

- Infrared Spectroscopy (IR) : Look for C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.